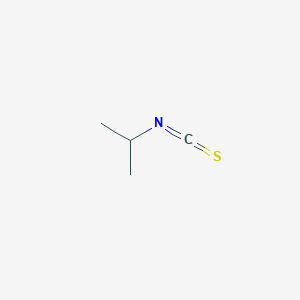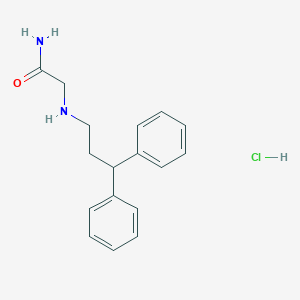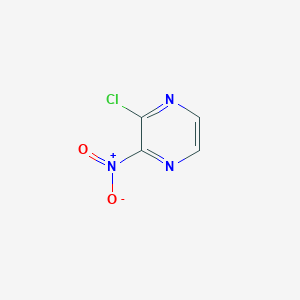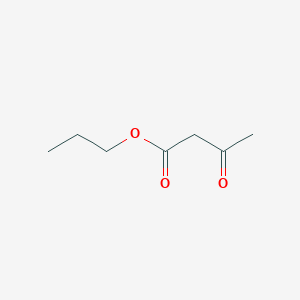
1-Bromo-2-methyl-4-(trifluoromethoxy)benzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene involves multiple steps including bromination, nucleophilic substitution, and the use of lithium diisopropylamide (LDA) as a base to generate intermediates which can undergo further chemical transformations. The generation of arynes from brominated precursors and their subsequent reactions to form more complex structures is a notable pathway (Schlosser & Castagnetti, 2001).
Molecular Structure Analysis
The molecular structure of bromo- and bromomethyl-substituted benzenes has been studied through X-ray crystallography, revealing interactions such as C–H···Br, C–Br···Br, and C–Br···π. These interactions contribute to the understanding of the packing motifs in the solid state and have implications for the reactivity and stability of these compounds (Jones, Kuś, & Dix, 2012).
Chemical Reactions and Properties
1-Bromo-2-methyl-4-(trifluoromethoxy)benzene participates in various chemical reactions, including those leading to the formation of organometallic intermediates and those involving radical additions in aqueous media. Such reactions highlight the compound's versatility as a precursor for further chemical synthesis, with its reactivity influenced by the presence of bromo- and trifluoromethoxy groups (Porwisiak & Schlosser, 1996).
Physical Properties Analysis
The physical properties of bromo-substituted benzenes, including those related to 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene, are determined by their molecular structure. Properties such as melting points, boiling points, and solubility are influenced by the specific substituents present on the benzene ring. These properties are essential for determining the conditions under which these compounds can be handled and used in laboratory or industrial settings.
Chemical Properties Analysis
The chemical properties of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene are characterized by its reactivity towards nucleophiles, electrophiles, and radicals. Its ability to undergo substitution reactions, participate in organometallic synthesis, and act as a precursor for the synthesis of complex molecules underscores its importance in organic chemistry. The presence of the trifluoromethoxy group also imparts unique electronic effects that influence its reactivity and stability (Reus et al., 2012).
Aplicaciones Científicas De Investigación
Synthesis and Intermediates
1-Bromo-2-methyl-4-(trifluoromethoxy)benzene is utilized in the synthesis of complex organic compounds, demonstrating its versatility as an intermediate. For example, it is involved in the generation of 1,2-dehydro-4-(trifluoromethoxy)benzene through treatment with lithium diisopropylamide, leading to various naphthalenes and naphthols upon further reactions. This pathway highlights its role in constructing intricate molecular structures, showcasing its importance in synthetic organic chemistry (Schlosser & Castagnetti, 2001).
Fluorine Chemistry and Organometallic Synthesis
The compound is also significant in the field of fluorine chemistry and organometallic synthesis. The ability to generate trifluoromethoxide anions for SN2 reactions and form trifluoromethyl ethers underscores its utility in introducing fluorine-containing groups into molecules. This is particularly relevant for the development of materials with unique properties, such as increased stability or novel reactivity patterns (Duran-Camacho et al., 2021).
Nucleophilic Displacement and Functional Group Transformation
The capacity for nucleophilic displacement by the trifluoromethoxide anion from activated aromatic rings to form aliphatic trifluoromethyl ethers is another key application. This exemplifies its role in functional group transformations, providing a pathway to alter molecular structures for various research and development purposes (Marrec et al., 2010).
Structural Studies and Crystallography
In addition to synthetic applications, 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene and related compounds are subjects of structural studies to understand molecular interactions, such as C–H···Br, C–Br···Br, and C–Br···π interactions. These studies provide insights into the molecular packing, intermolecular forces, and the influence of substituents on crystal structures, contributing to the fundamental knowledge in crystallography and materials science (Jones et al., 2012).
Safety And Hazards
Exposure to 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene should be avoided as it can cause respiratory tract irritation and may lead to pulmonary edema . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Propiedades
IUPAC Name |
1-bromo-2-methyl-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-5-4-6(2-3-7(5)9)13-8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKABPUGKDKWJIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379590 | |
| Record name | 1-bromo-2-methyl-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-methyl-4-(trifluoromethoxy)benzene | |
CAS RN |
261951-96-6 | |
| Record name | 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-bromo-2-methyl-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-(trifluoromethoxy)toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B31461.png)

![Benzo[a]pyrene-1,6-dione](/img/structure/B31467.png)





![8-Hydroxybenzo[a]pyrene](/img/structure/B31493.png)

![2-(2,6-dimethylphenoxy)-N-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]ethyl]acetamide](/img/structure/B31497.png)
